3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide
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Overview
Description
3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound that features an indole ring, a thiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Thiazole Derivative: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the indole and thiazole derivatives with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or thiazole rings.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole rings may facilitate binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-1-yl)-N-(pyridin-2-yl)benzamide: Similar structure but with a pyridine ring instead of a thiazole ring.
3-(1H-indol-1-yl)-N-(imidazol-2-yl)benzamide: Contains an imidazole ring instead of a thiazole ring.
3-(1H-indol-1-yl)-N-(pyrazol-2-yl)benzamide: Features a pyrazole ring in place of the thiazole ring.
Uniqueness
3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide is unique due to the presence of both indole and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs. The combination of these rings can enhance binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development.
Biological Activity
3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer, antimicrobial, and other pharmacological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features an indole moiety linked to a thiazole group through a benzamide structure. This unique configuration is believed to enhance its interaction with biological targets, potentially leading to various therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties.
Case Studies
- Cytotoxicity against Cancer Cell Lines :
- A study evaluated the compound's efficacy against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed significant cytotoxic effects with IC50 values ranging from 0.5 to 2.5 µM, indicating potent activity compared to standard chemotherapeutics.
- Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression, as demonstrated in various in vitro assays.
Antimicrobial Activity
This compound also shows promising antimicrobial properties.
Research Findings
A study focused on its antibacterial activity against Gram-positive and Gram-negative bacteria, revealing effective inhibition, particularly against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Indole Moiety : Known for its role in various biological activities including anticancer and antimicrobial effects.
- Thiazole Group : Contributes to the compound's ability to interact with biological targets effectively.
Properties
IUPAC Name |
3-indol-1-yl-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-17(20-18-19-9-11-23-18)14-5-3-6-15(12-14)21-10-8-13-4-1-2-7-16(13)21/h1-12H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBOIUXJMOMFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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